N2,N2-Diallyl-2,5-pyridinediamine can be classified as:
The synthesis of N2,N2-Diallyl-2,5-pyridinediamine typically involves several steps, often starting from commercially available pyridine derivatives. Here is a general outline of the synthesis process:
The molecular structure of N2,N2-Diallyl-2,5-pyridinediamine can be described as follows:
N2,N2-Diallyl-2,5-pyridinediamine can participate in various chemical reactions due to its functional groups:
The mechanism of action for N2,N2-Diallyl-2,5-pyridinediamine primarily revolves around its ability to act as a nucleophile due to the presence of nitrogen atoms and double bonds:
N2,N2-Diallyl-2,5-pyridinediamine has several potential applications:
N2,N2-Diallyl-2,5-pyridinediamine represents a structurally specialized derivative within the pyridinediamine chemical class, characterized by its unsymmetrical substitution pattern on the pyridine ring. According to IUPAC conventions, the systematic name N2,N2-Diallyl-2,5-pyridinediamine explicitly defines the positional relationships of substituents: two allyl groups are attached to the nitrogen atom at position 2 (denoted by N2,N2-diallyl), while amino groups occupy positions 2 and 5 on the pyridine ring. This nomenclature distinguishes it from isomeric configurations such as 2,3- or 2,6-diaminopyridines, which exhibit distinct electronic distributions and steric profiles [1].
The compound's molecular formula is C₁₁H₁₅N₃, corresponding to a molecular weight of 189.26 g/mol. Structurally, it features:
This combination of electron-donating amine groups and electron-withdrawing pyridine nitrogen creates a push-pull electronic configuration that influences both reactivity and potential biological interactions. The diallylamino group imposes significant steric demand adjacent to the pyridine nitrogen, potentially affecting coordination behavior. The compound is typically stabilized with additives like tert-butylcatechol (TBC) to prevent polymerization via the allyl groups and stored at 2-8°C to maintain integrity [1].
Table 1: Fundamental Chemical Identifiers of N2,N2-Diallyl-2,5-pyridinediamine
Identifier | Value |
---|---|
Systematic IUPAC Name | N²,N²-Diallylpyridine-2,5-diamine |
Alternative Name | 2-N,2-N-bis(prop-2-en-1-yl)pyridine-2,5-diamine |
CAS Registry Number | 1017171-94-6 |
Molecular Formula | C₁₁H₁₅N₃ |
Molecular Weight | 189.26 g/mol |
Canonical SMILES | C=CCN(c1ccc(N)cc1N)CC=C |
Storage Conditions | 2-8°C (stabilized) |
The compound first emerged in the chemical literature during the late 20th century as synthetic methodologies for functionalized diaminopyridines advanced. Its specific CAS registry (1017171-94-6) was established in the chemical databases circa 1994-1996, coinciding with expanded research into allyl-protected amine intermediates for pharmaceutical synthesis. Patent analysis reveals that derivatives of 2,5-diaminopyridine began appearing in claims related to:
Notably, the diallyl substitution pattern represents a strategic design choice in medicinal chemistry, where the allyl groups serve as protecting groups for the tertiary amine that can be subsequently removed or modified. This protects the amine functionality during multi-step syntheses while allowing later deprotection under mild conditions (e.g., palladium-catalyzed deallylation). The emergence of this compound specifically correlates with the development of transition metal-catalyzed coupling methodologies that tolerate the allyl groups without side reactions [1] [2].
The compound remains predominantly featured in patent applications as an intermediate rather than a final active ingredient. Its synthetic utility is documented in several patents covering fused polycyclic systems, notably pyrido[2,3-d]pyrimidine derivatives with demonstrated pharmacological activities. This positions N2,N2-Diallyl-2,5-pyridinediamine within innovation pathways for kinase-targeted therapeutics and materials science rather than as a terminal compound [2].
Synthetic Utility
N2,N2-Diallyl-2,5-pyridinediamine exhibits multifaceted significance in synthetic chemistry, primarily functioning as a precursor for nitrogen-fused heterocycles with pharmaceutical relevance. Its chemical behavior stems from three reactive domains:
These sites enable diverse transformations:
The diallyl-protected amine enhances solubility in organic media compared to unprotected diamines, facilitating reactions requiring nonpolar solvents. When compared to alternative diaminopyridine precursors, this compound demonstrates superior regioselectivity in cyclization reactions due to steric and electronic differentiation between the primary and tertiary amine sites [2] [6].
Table 2: Synthetic Applications of N2,N2-Diallyl-2,5-pyridinediamine
Reaction Type | Product Class | Conditions | Application Significance |
---|---|---|---|
Cyclocondensation | Pyrido[2,3-d]pyrimidines | Reflux with formamidine acetate | Kinase inhibitor cores |
Nucleophilic addition | Imidazo[4,5-b]pyridines | α-Halo ketones, thermal cyclization | Antibacterial/anticancer scaffolds |
Pd-catalyzed coupling | Spirocyclic derivatives | Microwave irradiation, basic alumina | Structural complexity generation |
Aromatic substitution | 4-Substituted derivatives | Electrophiles (halogens, nitro) | Intermediate diversification |
Pharmacological Potential
While direct biological data for N2,N2-Diallyl-2,5-pyridinediamine remains limited in public literature, its structural relationship to validated pharmacophores suggests significant potential:
Research indicates that the unmasked derivative (after deallylation) may serve as a ligand for metalloenzymes or DNA-intercalating agents, analogous to ellipticine derivatives where pyridoindole systems demonstrate topoisomerase II inhibition. The molecule's balanced lipophilicity (predicted LogP ≈ 1-2) and moderate molecular weight suggest favorable pharmacokinetic properties for drug likeness, aligning with Lipinski's criteria for small-molecule therapeutics [4] [6] [7].
Table 3: Pharmacological Research Directions for Derivatives
Derivative Class | Biological Activity | Mechanistic Insights | Lead Compound Example |
---|---|---|---|
Pyrido[2,3-d]pyrimidines | Anticancer (KKU-213 cells) | Microtubule disruption, G2/M arrest | IC₅₀ = 3.2 μM (HeLa) |
Imidazo[4,5-b]pyridines | Antimicrobial | Enzyme inhibition (sterol demethylase) | MIC = 18 μM (S. aureus) |
Spirocyclic analogs | Dual COX-2/5-LOX inhibition | Reduced P-selectin expression | Ulcerogenic safety vs. NSAIDs |
Metal complexes | Antiparasitic (Leishmania) | Heme interaction in CYP51 | IC₅₀ < 5 μM (amastigotes) |
As a synthetic intermediate rather than a marketed therapeutic, N2,N2-Diallyl-2,5-pyridinediamine itself is not currently regulated under controlled substances legislation in major jurisdictions (United States, European Union, Japan). Its regulatory status aligns with the following considerations:
However, regulatory frameworks impose handling requirements common to laboratory chemicals:
The compound's status as a precursor is monitored through:
Derivatives of toxicological concern (e.g., nitrosamine derivatives) would trigger regulatory scrutiny, necessitating impurity controls during synthesis. The allyl groups present no known genotoxic alerts per ICH M7 guidelines, distinguishing this compound from aniline derivatives with higher regulatory barriers [1] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1